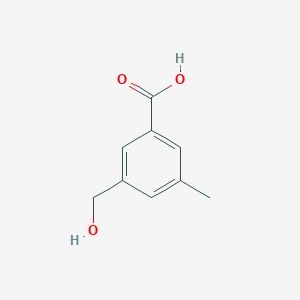
3-(Hydroxymethyl)-5-methylbenzoic acid
Übersicht
Beschreibung
3-(Hydroxymethyl)-5-methylbenzoic acid is a benzoic acid derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. Its molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol. The hydroxymethyl group enhances solubility in polar solvents, while the methyl group contributes to steric effects, influencing reactivity and biological interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
-
Oxidation with Potassium Permanganate
- Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
- Oxidizing Agent: Potassium permanganate (KMnO4)
- Solvent: Aqueous solution
- Conditions: Acidic medium, typically sulfuric acid (H2SO4)
- Product: this compound
-
Oxidation with Chromium Trioxide
- Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
- Oxidizing Agent: Chromium trioxide (CrO3)
- Solvent: Acetone or dichloromethane
- Conditions: Acidic medium, typically acetic acid (CH3COOH)
- Product: this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents but optimized for efficiency and yield. Continuous flow reactors and catalytic oxidation methods may be employed to enhance the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
-
Oxidation
- The hydroxymethyl group can be further oxidized to a carboxylic acid group, forming 3-carboxy-5-methylbenzoic acid.
- Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction
- The carboxylic acid group can be reduced to an alcohol group, forming 3-hydroxymethyl-5-methylbenzyl alcohol.
- Common reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution
- The hydroxyl group can undergo substitution reactions with various reagents to form esters, ethers, or halides.
- Common reagents: Alcohols (for esterification), alkyl halides (for etherification), thionyl chloride (for halogenation).
Major Products Formed
Oxidation: 3-Carboxy-5-methylbenzoic acid
Reduction: 3-Hydroxymethyl-5-methylbenzyl alcohol
Substitution: Esters, ethers, halides depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-5-methylbenzoic acid has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the synthesis of biologically active compounds and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used as an intermediate in the synthesis of drug candidates.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares 3-(Hydroxymethyl)-5-methylbenzoic acid with key analogs:
Key Observations:
- Solubility: The hydroxymethyl group in the target compound improves water solubility compared to 3-hydroxy-5-methylbenzoic acid, which relies solely on a phenolic -OH group .
- Reactivity: The -CH₂OH group is less acidic (pKa ~15) than phenolic -OH (pKa ~10), reducing ionization in physiological conditions. This property may influence drug metabolism and stability .
- Biological Activity: Hydroxymethyl derivatives are often intermediates in drug synthesis.
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
BIOXYUWVLDTYMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)O)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













